molecular formula C16H19NO B1597052 4-(Dimethylamino)-4'-methylbenzhydrol CAS No. 93026-72-3

4-(Dimethylamino)-4'-methylbenzhydrol

Cat. No. B1597052
CAS RN: 93026-72-3
M. Wt: 241.33 g/mol
InChI Key: OFZQBJHOCXPUMM-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP was solved by single crystal X-ray diffraction (SXRD) techniques which confirms that the DMAP crystal crystallizes in a monoclinic crystal system .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C (230 to 235 °F; 383 to 386 K) and a boiling point of 162 °C (324 °F; 435 K) at 50 mmHg .

Scientific Research Applications

  • Esterification and Amidation Reactions

    • Results : Efficient esterification with improved yields .
  • Baylis-Hillman Reaction

    • Results : Successful construction of complex molecules with high selectivity .
  • Hydrosilylation

    • Results : Efficient hydrosilylation with control over regioselectivity .
  • Transesterification of β-Keto Esters

    • Results : Successful transesterification with improved yields .
  • Silylation of Alcohols

    • Results : Efficient silylation with protection of hydroxyl groups .
  • Identification of Microplastics

    • Results : Proof of concept for using DMAP fluorescence to identify MPs .

: S. S. Wang et al. (1981) Int. J. Peptide Protein Res., 18, 459. : J.-P. Gamet et al. (1984) Tetrahedron, 40, 1995. : K. Takeda et al. (1991) Synthesis, 1991, 689. : Proof of concept of the analytical applicability of DANS fluorescence to the identification of MPs from common use plastic items is given in this work, using five different model plastics: polypropylene (PP), low- and high-density polyethylene (LDPE and HDPE, respectively) polystyrene (PS) and polyethylene terephthalate (PET) .

Safety And Hazards

DMAP may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing thoroughly after handling .

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZQBJHOCXPUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374363
Record name 4-(Dimethylamino)-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-4'-methylbenzhydrol

CAS RN

93026-72-3
Record name 4-(Dimethylamino)-4'-methylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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